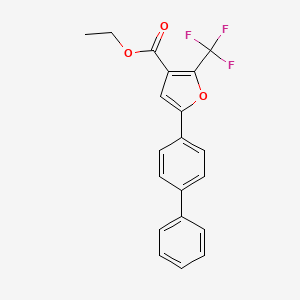
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide (NPTFB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid, with a melting point of 150°C and a boiling point of 305°C. NPTFB is an aromatic compound, containing a nitro group, an amine group, and a trifluoromethyl group, making it an interesting and useful compound.
Aplicaciones Científicas De Investigación
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent dye in biological assays. It is also used as a corrosion inhibitor for metals, and as a stabilizer for organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide is not fully understood. However, it is believed that it acts as a Lewis acid, which can bind to electron-rich molecules, such as amines and alcohols, and facilitate their reactions. It is also believed to form complexes with transition metals, which can then be used as catalysts in organic reactions.
Biochemical and Physiological Effects
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to be an antioxidant, and to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is stable under a wide range of temperatures and pH levels. It is also soluble in a variety of organic solvents, making it easy to work with. However, 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide can be toxic when ingested, and should be handled with caution in the laboratory.
Direcciones Futuras
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide has a wide range of potential applications in the future. It could be used as a drug delivery system for targeted drug delivery, as a fluorescent probe for imaging, or as an antioxidant for food preservation. It could also be used as a catalyst for organic synthesis, or as an inhibitor of enzymes involved in disease processes. Additionally, it could be used in the development of novel materials, such as polymers, and in the synthesis of new compounds for medicinal and industrial purposes.
Métodos De Síntesis
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide is synthesized by a three-step process, starting with the condensation of 3-nitrobenzaldehyde and 4-aminobenzoic acid. This produces an intermediate product, 4-nitro-3-aminobenzoic acid. This intermediate is then reacted with trifluoromethanesulfonic acid to form a sulfonamide, which is finally reacted with aniline to form 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide.
Propiedades
IUPAC Name |
4-anilino-3-nitro-N-phenyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c21-20(22,23)16-11-13(19(27)25-15-9-5-2-6-10-15)12-17(26(28)29)18(16)24-14-7-3-1-4-8-14/h1-12,24H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOLELAEWNYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)

![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)






![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)

